molecular formula C20H14N2 B8198748 2,6-Di(pyridin-4-yl)naphthalene

2,6-Di(pyridin-4-yl)naphthalene

Cat. No.: B8198748
M. Wt: 282.3 g/mol
InChI Key: LJFCQYVWDOGEPV-UHFFFAOYSA-N
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Description

2,6-Di(pyridin-4-yl)naphthalene is an organic compound with the chemical formula C20H14N2. It consists of a naphthalene core substituted with two pyridin-4-yl groups at the 2 and 6 positions. This compound is known for its rigid linear structure, making it a valuable ligand in the formation of metal-organic frameworks (MOFs) and other coordination complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Di(pyridin-4-yl)naphthalene is typically synthesized through a Suzuki coupling reaction. The process involves the reaction of 2,6-dibromonaphthalene with 4-pyridylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base like potassium carbonate in a solvent such as toluene or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains the cornerstone for its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Di(pyridin-4-yl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Di(pyridin-4-yl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Di(pyridin-4-yl)naphthalene primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or specific interactions with biological targets. The molecular targets and pathways involved depend on the specific metal ion and the structure of the resulting complex .

Comparison with Similar Compounds

Similar Compounds

    2,6-Di(pyridin-3-yl)naphthalene: Similar structure but with pyridine rings at the 3 positions.

    2,6-Di(pyridin-2-yl)naphthalene: Pyridine rings at the 2 positions.

    2,6-Di(pyridin-4-yl)benzene: Benzene core instead of naphthalene.

Uniqueness

2,6-Di(pyridin-4-yl)naphthalene is unique due to its rigid linear structure, which makes it an excellent ligand for forming stable and well-defined metal-organic frameworks. Its ability to enhance interchromophoric interactions and facilitate efficient energy transfer is also noteworthy .

Properties

IUPAC Name

4-(6-pyridin-4-ylnaphthalen-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c1-3-19-14-18(16-7-11-22-12-8-16)2-4-20(19)13-17(1)15-5-9-21-10-6-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFCQYVWDOGEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=CC=NC=C3)C=C1C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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